molecular formula C8H7NO3 B1271188 4-Methyl-3-nitrobenzaldehyde CAS No. 31680-07-6

4-Methyl-3-nitrobenzaldehyde

Cat. No. B1271188
CAS RN: 31680-07-6
M. Wt: 165.15 g/mol
InChI Key: KHWGAWBXQOKXIJ-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO3 . It is also known by other names such as Benzaldehyde, 4-methyl-3-nitro- and 3-nitro-p-tolualdehyde .


Molecular Structure Analysis

The molecular structure of 4-Methyl-3-nitrobenzaldehyde can be viewed using Java or Javascript . The compound has a molecular weight of 165.1461 .


Physical And Chemical Properties Analysis

4-Methyl-3-nitrobenzaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 276.3±28.0 °C at 760 mmHg, and a flash point of 130.1±16.8 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Bioconversion and Enzymatic Synthesis

4-Methyl-3-nitrobenzaldehyde can be synthesized through bioconversion processes. For instance, the laccases from the fungal strain Pleurotus ostreatus MTCC-1801 have been used to convert various aromatic methyl groups into their aldehyde counterparts, including the conversion of nitrotoluenes into nitrobenzaldehydes (Chaurasia, Yadava, Bharati, & Singh, 2014).

Medical Research and Drug Synthesis

There's significant interest in the use of 4-Methyl-3-nitrobenzaldehyde derivatives in medical research. For example, studies on ruthenium(II) complexes with N4-methyl-4-nitrobenzaldehyde thiosemicarbazone have revealed potential anti-trypanosomal properties, which are important in the development of drugs against parasitic diseases (Rodrigues et al., 2008).

Industrial and Chemical Synthesis

In the chemical industry, 4-Methyl-3-nitrobenzaldehyde is used as an intermediate in various synthesis processes. For example, it has been used in the synthesis of indole-4-carboxaldehyde, which is an important compound in organic chemistry (Xue, 2004). Additionally, its derivatives are involved in the Baylis-Hillman reaction, an important reaction in organic synthesis (Kataoka et al., 2000).

Environmental Applications

In environmental science, the degradation of nitroaromatic compounds like 4-nitrotoluene, which can be related to 4-Methyl-3-nitrobenzaldehyde, has been studied. Fungi like Phanerochaete chrysosporium play a role in the degradation process, important for bioremediation (Teramoto, Tanaka, & Wariishi, 2004).

Safety And Hazards

4-Methyl-3-nitrobenzaldehyde is classified as having acute toxicity (oral, category 4), short-term (acute) aquatic hazard (category 2), and long-term (chronic) aquatic hazard (category 2) . It is harmful if swallowed and toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-methyl-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWGAWBXQOKXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185567
Record name 3-Nitro-p-tolualdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-nitrobenzaldehyde

CAS RN

31680-07-6
Record name 4-Methyl-3-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31680-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-p-tolualdehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031680076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitro-p-tolualdehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-p-tolualdehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-NITRO-P-TOLUALDEHYDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
BS Yadav, SK Tyagi - 2006 - nopr.niscpr.res.in
… The vibrational (infrared and Raman) spectra of 4-methyl-3-nitrobenzaldehyde have been reported. The assignments of fundamentals are proposed and discussed by assuming …
Number of citations: 11 nopr.niscpr.res.in
C Fuganti, S Serra - J. Chem. Soc., Perkin Trans. 1, 2000 - thevespiary.org
… 3-methoxy-4-methylbenzaldehyde - 4-methyl-3-nitrobenzaldehyde (110 g) was added at once to a solution of SnCl2.2H2O (450 g) in 35% HCl (600 mL). The reaction was highly …
Number of citations: 0 www.thevespiary.org
ZR Guo, HB Li, F Li - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
In the crystal structure of the title compound, C8H7NO3, molecules are linked through weak intermolecular C—H⋯ O hydrogen bonding.
Number of citations: 6 scripts.iucr.org
H Fukumi, H KURIHARA, H MISHIMA - … and Pharmaceutical Bulletin, 1978 - jstage.jst.go.jp
… 3-Methoxy-4-methylbenzaldehyde (2), 4—Methyl-3-nitrobenzaldehyde (110 g) was added at Once to a solution of SHC12'2H20 (450 g) in 35% HCl (600 ml). The reaction was highly …
Number of citations: 49 www.jstage.jst.go.jp
M Fragis, JL Deobald, S Dharavath, J Scott… - Organic …, 2021 - ACS Publications
… 4-Methyl-3-nitrobenzaldehyde was used to make four different vinyl sulfides (49–52) in good yields using the four corresponding thioalkyl phosphonium salts. Seven other …
Number of citations: 10 pubs.acs.org
福見宏, 栗原英志, 三島洋 - Chemical and Pharmaceutical Bulletin, 1978 - jlc.jst.go.jp
… 3-Methoxy-4-methylbenzaldehyde (2), 4—Methyl-3-nitrobenzaldehyde (110 g) was added at Once to a solution of SHC12'2H20 (450 g) in 35% HCl (600 ml). The reaction was highly …
Number of citations: 2 jlc.jst.go.jp
M SOME - jlc.jst.go.jp
… Oxidation of 4-methyl-3-nitrobenzylalcohol (4) with active manganese dioxide (MnO2) readily afforded 4-methyl-3-nitrobenzaldehyde (7) in 75% yield.‘ Subsequent treatment of 7 with 3 …
Number of citations: 0 jlc.jst.go.jp
ED Bergmann, H Bendas, C Resnick - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… To the list of aldehydes which condense with glycine alkyl esters in the manner indicated (see Part I), there have been added 4-methyl-3-nitrobenzaldehyde and 5-nitrofurfuraldehyde. …
Number of citations: 22 pubs.rsc.org
M Somei - Chemical and pharmaceutical bulletin, 1986 - jstage.jst.go.jp
… Oxidation of 4-methy1-3-nitrobenzylalcohol (4) with active manganese dioxide (MnOz) readily afforded 4-methyl-3-nitrobenzaldehyde (7) in 75% yield.) Subsequent treatment of 7 with 3 …
Number of citations: 24 www.jstage.jst.go.jp
M Ezoe, S Yagi, H Nakazumi, M Itou, Y Araki, O Ito - Tetrahedron, 2006 - Elsevier
… Acid-promoted (BF 3 ·OEt 2 ) condensation of 4-methyl-3-nitrobenzaldehyde 6, p-tolualdehyde 7 and pyrrole 8 at the ratio of 2:2:4 (mol/mol/mol) followed by oxidation with chloranil …
Number of citations: 19 www.sciencedirect.com

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